molecular formula C4H8O2S3 B1355559 1-(Ethoxytrisulfanyl)ethan-1-one CAS No. 61268-23-3

1-(Ethoxytrisulfanyl)ethan-1-one

Cat. No.: B1355559
CAS No.: 61268-23-3
M. Wt: 184.3 g/mol
InChI Key: XULNVMVLOAPANJ-UHFFFAOYSA-N
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Description

1-(Ethoxytrisulfanyl)ethan-1-one is a sulfur-rich organic compound characterized by an ethoxy group (–OCH₂CH₃) and a trisulfanyl (–S–S–S–) substituent attached to a ketone-bearing ethanone backbone. Such compounds are often explored in materials science, catalysis, and pharmaceutical chemistry due to their unique electronic and steric profiles .

Properties

CAS No.

61268-23-3

Molecular Formula

C4H8O2S3

Molecular Weight

184.3 g/mol

IUPAC Name

S-(ethoxydisulfanyl) ethanethioate

InChI

InChI=1S/C4H8O2S3/c1-3-6-8-9-7-4(2)5/h3H2,1-2H3

InChI Key

XULNVMVLOAPANJ-UHFFFAOYSA-N

SMILES

CCOSSSC(=O)C

Canonical SMILES

CCOSSSC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key ethanone derivatives with sulfur or aromatic substituents, highlighting structural differences and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
1-(Ethoxytrisulfanyl)ethan-1-one (Target Compound) –OCH₂CH₃, –S–S–S– Not provided Not available Not reported Hypothesized catalytic/synthetic uses
1-(Thiophen-2-yl)ethan-1-one derivatives Thiophene, benzoimidazotriazole Varies ~350–450 Not reported Organic electronics, ligand design
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one –S(O)(CH₃)₂ C₉H₁₀O₂S 182.24 137.3–138.5 Catalytic intermediates, DFT-studied reactivity
1-[3-(Dimethylamino)phenyl]ethan-1-one –N(CH₃)₂, aromatic ring C₁₀H₁₃NO 163.22 Not reported Pharmaceutical R&D, agrochemicals
(E)-1-(4-(4-Chlorostyryl)phenyl)ethan-1-one Chlorostyryl, aromatic C₁₆H₁₃ClO 256.73 Not reported Photochemical studies

Key Observations :

  • Thermal Stability : Derivatives like 1f () exhibit defined melting points (~137–138°C), suggesting moderate stability under thermal stress, whereas thiophenyl derivatives () may decompose at higher temperatures due to complex aromatic systems .
  • Synthetic Flexibility : Compounds such as 1-(4-bromophenyl)ethan-1-one () are synthesized at 40°C, indicating mild conditions compatible with sensitive functional groups .

Reactivity and Catalytic Potential

  • Sulfanylidene Derivatives : The dimethyl(oxo)-λ⁶-sulfanylidene group in participates in ruthenium-catalyzed reactions, forming stable intermediates via sulfur-oxygen interactions. This suggests that the trisulfanyl group in the target compound could act as a ligand or redox-active site in transition-metal catalysis .
  • Thiophene-Based Analogues : Thiophenyl substituents () enhance π-conjugation, making these compounds suitable for optoelectronic materials. The trisulfanyl group may similarly influence charge transport but with increased steric hindrance .

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